molecular formula C10H16F2O B2667727 (2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol CAS No. 2248213-90-1

(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol

Cat. No. B2667727
CAS RN: 2248213-90-1
M. Wt: 190.234
InChI Key: TYTJEPDJGIPFJG-AFPNSQJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol, also known as DFH-1, is a chemical compound that has been studied for its potential use in various scientific fields. It is a chiral compound that has a bicyclic structure and contains two fluorine atoms.

Mechanism of Action

The mechanism of action of (2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol is not well understood, but it is believed to interact with specific receptors in the body, potentially affecting various physiological processes.
Biochemical and physiological effects:
(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to affect the function of certain receptors in the body. It has also been shown to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol in lab experiments is its chiral nature, which makes it useful as a building block for the synthesis of other chiral compounds. However, its limited availability and high cost may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol, including further studies on its potential use as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds, as well as studies on its potential as an anti-inflammatory agent. Additionally, further research is needed to better understand the mechanism of action of (2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol and its potential effects on various physiological processes.

Synthesis Methods

(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 7,7-Difluoro-1-bicyclo[4.1.0]hept-2-ene with lithium aluminum hydride, followed by the reaction of the resulting compound with propanal. The final step involves the reduction of the resulting compound using sodium borohydride.

Scientific Research Applications

(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol has been studied for its potential use in various scientific fields, including medicinal chemistry, organic chemistry, and biochemistry. It has been shown to have potential as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

(2S)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O/c1-7(6-13)9-5-3-2-4-8(9)10(9,11)12/h7-8,13H,2-6H2,1H3/t7-,8?,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTJEPDJGIPFJG-AFPNSQJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C12CCCCC1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C12CCCCC1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol

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